molecular formula C15H21N3O B14382459 1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea

1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea

Cat. No.: B14382459
M. Wt: 259.35 g/mol
InChI Key: VLSPELYBHXQOSW-VZPDHROTSA-N
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Description

1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea is an organic compound characterized by its unique structure, which includes a phenyl group, an imine group, and a urea moiety

Preparation Methods

The synthesis of 1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenyliminopent-2-en-2-yl and propylurea.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction rates.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up these laboratory procedures, with additional steps to ensure consistency and quality control.

Chemical Reactions Analysis

1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or acids, leading to the breakdown of the compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

The exact mechanism of action is still under investigation, with ongoing research aimed at elucidating the molecular details.

Comparison with Similar Compounds

1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea can be compared with other similar compounds, such as:

    1-[(E)-4-phenyliminopent-2-en-2-yl]-3-butylurea: Similar structure but with a butyl group instead of a propyl group.

    1-[(E)-4-phenyliminopent-2-en-2-yl]-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.

    1-[(E)-4-phenyliminopent-2-en-2-yl]-3-methylurea: Similar structure but with a methyl group instead of a propyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea

InChI

InChI=1S/C15H21N3O/c1-4-10-16-15(19)18-13(3)11-12(2)17-14-8-6-5-7-9-14/h5-9,11H,4,10H2,1-3H3,(H2,16,18,19)/b13-11+,17-12?

InChI Key

VLSPELYBHXQOSW-VZPDHROTSA-N

Isomeric SMILES

CCCNC(=O)N/C(=C/C(=NC1=CC=CC=C1)C)/C

Canonical SMILES

CCCNC(=O)NC(=CC(=NC1=CC=CC=C1)C)C

Origin of Product

United States

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